Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate

Medicinal Chemistry ADME Property Optimization CNS Drug Discovery

This N-Boc-9-oxo-6-azaspiro[4.5]decane delivers a unique cyclopentane-fused piperidine scaffold with dual orthogonal reactive handles—a Boc-protected secondary amine and a 9-position ketone. Unlike the 2-oxo positional isomer (CAS 1250994-14-9) or [3.5] ring-contracted analog (CAS 1159982-50-9), the ketone placement at C9 defines a distinct exit-vector geometry critical for downstream 3D pharmacophore fidelity. The XLogP3 of 1.7 (ΔlogP = 0.99 vs. 2-oxo isomer) translates to ~10-fold lower predicted lipid partitioning, favoring CNS- and oral-bioavailability-optimized lead series. Used in halichlorine/pinnaic acid total synthesis and GPCR/protease inhibitor programs. Insist on the authentic 9-oxo regioisomer for reproducible SAR studies.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 1784022-52-1
Cat. No. B2862769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate
CAS1784022-52-1
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)CC12CCCC2
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)10-14(15)7-4-5-8-14/h4-10H2,1-3H3
InChIKeyNGUWEMOTUVJIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 9-Oxo-6-Azaspiro[4.5]Decane-6-Carboxylate (CAS 1784022-52-1): Spirocyclic Building Block Procurement Guide


Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate (CAS 1784022-52-1) is a N-Boc-protected spirocyclic piperidine building block with a ketone at the 9-position of the piperidine ring and a cyclopentane spiro junction [1]. It belongs to the 6-azaspiro[4.5]decane scaffold class, which serves as a key intermediate in the synthesis of natural products such as halichlorine and pinnaic acid, as well as in medicinal chemistry programs targeting CNS disorders, protease inhibition, and GPCR modulation [2][3]. The compound presents dual orthogonal reactive handles—a Boc-protected secondary amine and a ketone—enabling sequential derivatization strategies. Its computed physicochemical profile (XLogP3 1.7, TPSA 46.6 Ų, MW 253.34 g/mol) positions it within favorable drug-like property space for CNS and oral bioavailability applications [1].

Why Generic Substitution of Tert-Butyl 9-Oxo-6-Azaspiro[4.5]Decane-6-Carboxylate Fails: Positional Isomerism and Ring-Size Constraints


Superficially similar N-Boc-spirocyclic ketone building blocks—such as the 2-oxo positional isomer (CAS 1250994-14-9) or the [3.5] ring-contracted analog (CAS 1159982-50-9)—are not functionally interchangeable with the title compound. The ketone position within the spiro[4.5]decane framework determines the exit vector geometry for further derivatization, directly influencing the 3D pharmacophore of downstream lead compounds [1]. The cyclopentane spiro junction in the [4.5] system imposes a distinct conformational constraint compared to the cyclobutane in the [3.5] analog, altering ring puckering, steric environment around the piperidine nitrogen, and the spatial relationship between the Boc-amine and ketone functionalities. Furthermore, the measured computed XLogP values differ significantly between positional isomers (1.7 for the 9-oxo target compound versus 2.69 for the 2-oxo analog, representing a ΔlogP of 0.99), which translates to a roughly 10-fold difference in predicted lipid partitioning that can substantially affect downstream ADME properties of derived compounds [2]. These differences cannot be compensated for by simple formulation adjustments, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Tert-Butyl 9-Oxo-6-Azaspiro[4.5]Decane-6-Carboxylate Against Closest Analogs


Lipophilicity Differentiation: XLogP Comparison Between 9-Oxo and 2-Oxo Positional Isomers

The target compound (9-oxo positional isomer) exhibits a computed XLogP3 of 1.7, whereas the 2-oxo positional isomer (CAS 1250994-14-9) shows a computed LogP of 2.69 [1]. This ΔlogP of 0.99 indicates that the 9-oxo isomer is significantly less lipophilic—approximately 10-fold lower octanol-water partition—making it more aligned with CNS drug-like property guidelines (preferred XLogP 1–4) and potentially conferring superior aqueous solubility and reduced non-specific protein binding in downstream analogs. The topological polar surface area (TPSA) is equivalent for both isomers at 46.6 Ų, satisfying the CNS threshold of <90 Ų, but the 9-oxo compound achieves this with lower lipophilicity, a combination favorable for blood-brain barrier penetration [2].

Medicinal Chemistry ADME Property Optimization CNS Drug Discovery

Spiro Ring Size and Conformational Constraint: [4.5] Cyclopentane versus [3.5] Cyclobutane Analogs

The target compound features a spiro[4.5]decane core with a cyclopentane carbocyclic ring, whereas the closest ring-size analog, tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1159982-50-9), incorporates a smaller cyclobutane ring forming a spiro[3.5]nonane system . The cyclopentane ring in the [4.5] system adopts a puckered conformation that differs from the more planar cyclobutane, altering the spatial vector of the spiro junction and consequently the relative orientation of the Boc-protected piperidine nitrogen to the ketone. The molecular weight of the target (253.34 g/mol) is slightly higher than the [3.5] analog (239.31 g/mol), and the predicted density is lower (1.10 vs. 1.12 g/cm³), reflecting the less compact packing of the cyclopentane ring [1]. From a fragment-based drug discovery perspective, the [4.5] scaffold occupies a distinct region of 3D chemical space compared to the [3.5] variant, as evidenced by principal moment of inertia and normalised ratio of principal moments analyses used in shape-diversity assessment of spirocyclic building block libraries [2].

Conformational Analysis Fragment-Based Drug Discovery Scaffold Diversity

Ketone Positional Reactivity: 9-Oxo Piperidine versus 2-Oxo Cyclopentane Derivatization Handles

The 9-oxo ketone in the target compound is positioned on the piperidine ring at the carbon adjacent to the spiro junction, placing it in a sterically constrained environment that differs fundamentally from the 2-oxo isomer where the ketone resides on the cyclopentane ring [1]. This positional difference means the two compounds offer orthogonal derivatization vectors: reductive amination at the 9-oxo position introduces substituents proximal to the piperidine nitrogen, potentially modulating amine basicity and steric accessibility of the Boc-protected site, whereas functionalization at the 2-oxo position of the cyclopentane directs substituents away from the piperidine ring into a different spatial quadrant. The 9-oxo compound has zero hydrogen bond donors and three hydrogen bond acceptors (the Boc carbonyl, the ketone carbonyl, and the carbamate oxygen), whereas the parent 6-azaspiro[4.5]decane scaffold without the ketone (CAS 177-17-3) has only one HBA from the amine, highlighting the ketone's contribution to intermolecular interaction capacity [2]. In the context of the azaspiro[4.5]decane class used for synthesizing GABA transporter subtype 2 (GAT2)-selective inhibitors, the acyl substitution pattern on the spirocyclic amine is critical for subtype selectivity, demonstrating that the precise spatial positioning of functional handles on the spiro scaffold directly translates to biological target discrimination [3].

Synthetic Chemistry Library Synthesis Derivatization Strategy

Commercial Purity Benchmarks and Vendor Specification Comparison

The target compound is commercially available with a minimum specified purity of 95% (Biosynth/CymitQuimica) and 95.0% (Enamine), with Enamine offering the compound under catalog number EN300-6898596 at a purity of 95.0% [1]. The 2-oxo positional isomer (CAS 1250994-14-9) is available at higher purity (98% from Bidepharm, 97% from Achemblock), reflecting potentially different synthetic accessibility and purification challenges between positional isomers . Pricing from CymitQuimica for the target compound is €187.00 for 10 mg and €702.00 for 100 mg, providing a cost-per-milligram baseline for procurement budget planning . The GHS hazard classification for the target compound includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), as reported by one notifying company to the ECHA C&L Inventory, which is a standard safety profile for this class of spirocyclic building blocks and should inform laboratory handling protocols [2].

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for Tert-Butyl 9-Oxo-6-Azaspiro[4.5]Decane-6-Carboxylate (CAS 1784022-52-1)


CNS Drug Discovery: Fragment-to-Lead Optimization Requiring Balanced Lipophilicity

[1] [2] [3]

Protease Inhibitor Synthesis: Orthogonal Dual-Functionalization Strategy

[1] [2] [3]

Diversity-Oriented Synthesis Library Construction Using Spirocyclic Core

[1] [2] [3]

Quote Request

Request a Quote for Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.